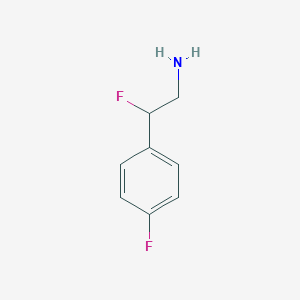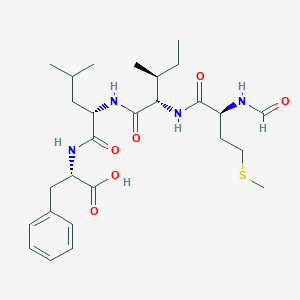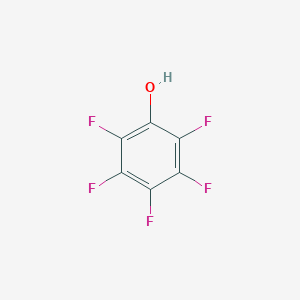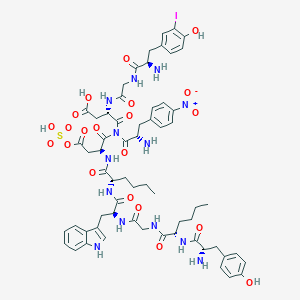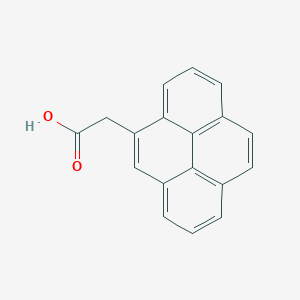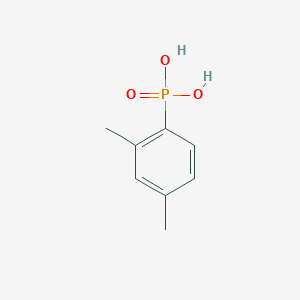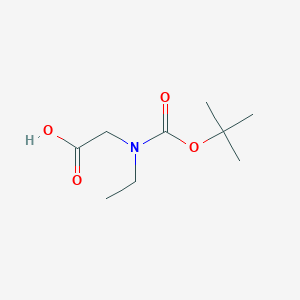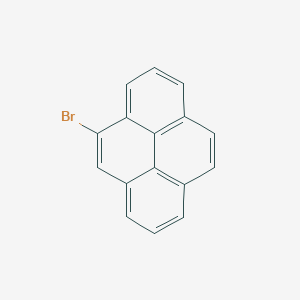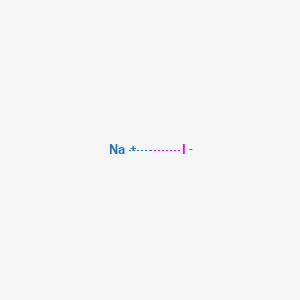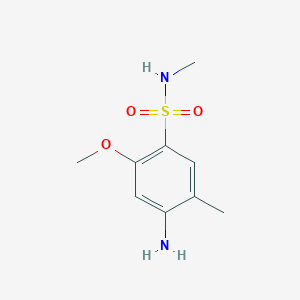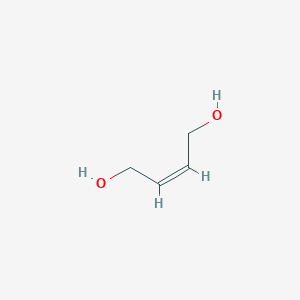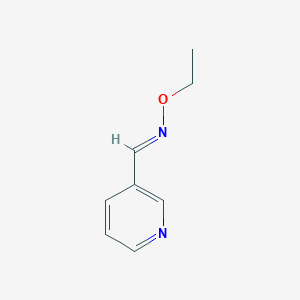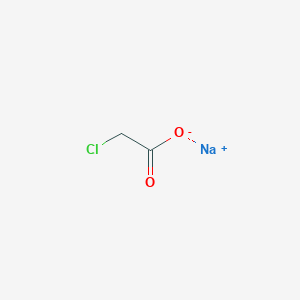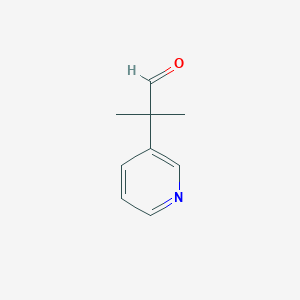
3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-pyridinyl)propanal is an organic compound that belongs to the class of aldehydes It features a branched structure with a pyridine ring attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-pyridinyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde groups reacting to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3-pyridinyl)propanal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-pyridinyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-Methyl-2-(3-pyridinyl)propanoic acid.
Reduction: 2-Methyl-2-(3-pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(3-pyridinyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity allows the compound to participate in a range of biochemical processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the pyridine ring.
3-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the branched structure of 2-Methyl-2-(3-pyridinyl)propanal.
2-Methyl-2-butanol: A related alcohol with a similar branched structure but different functional group.
Uniqueness
2-Methyl-2-(3-pyridinyl)propanal is unique due to the combination of its branched structure and the presence of a pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCNFBYBWCBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
